

# The Early Discovery and Development of Reproxalap: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Reproxalap (formerly known as ADX-102 or NS-2) is a novel, first-in-class small-molecule inhibitor of reactive aldehyde species (RASP).[1][2] It has been developed by Aldeyra Therapeutics for the treatment of ocular inflammatory diseases, primarily dry eye disease (DED) and allergic conjunctivitis.[1][3] RASP are pro-inflammatory molecules that are elevated in various inflammatory conditions, and by targeting these species, reproxalap offers a unique mechanism of action that addresses the inflammation cascade at an upstream point.[4][5] This technical guide provides an in-depth overview of the early discovery and development of reproxalap, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its preclinical and clinical evaluation.

## Mechanism of Action: Targeting Reactive Aldehyde Species

**Reproxalap**'s therapeutic effect is derived from its ability to sequester and inhibit RASP. RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE), are highly reactive electrophilic molecules generated through processes like lipid peroxidation.[5] In ocular inflammatory diseases, elevated levels of RASP contribute to cellular damage and amplify the inflammatory response.[5]



**Reproxalap** covalently binds to RASP, thereby neutralizing them and preventing their interaction with biological targets.[6] This action occurs upstream of the release of proinflammatory cytokines and T-cell activation, distinguishing it from many existing therapies for ocular inflammation.[7] By inhibiting RASP, **reproxalap** modulates several key inflammatory signaling pathways:

- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: RASP can activate the NF-κB pathway, a central regulator of inflammation that leads to the transcription of numerous pro-inflammatory cytokines and chemokines.[1][8] By sequestering RASP, reproxalap is believed to prevent the activation of NF-κB.[6]
- Inflammasome Activation: RASP can trigger the assembly and activation of inflammasomes, multi-protein complexes that lead to the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18.[4][9][10] **Reproxalap**'s inhibition of RASP is thought to dampen this inflammasome-mediated inflammation.
- Scavenger Receptor A (SR-A): RASP can interact with scavenger receptors on immune cells like macrophages, contributing to the inflammatory response.[11] **Reproxalap** may interfere with this interaction.



Click to download full resolution via product page

**Reproxalap**'s mechanism of action in inhibiting RASP-mediated inflammation.

### **Clinical Development in Dry Eye Disease**



**Reproxalap** has undergone extensive clinical evaluation for the treatment of DED, demonstrating efficacy in reducing both signs and symptoms of the disease.

#### **Phase 2a Trial (NCT03162783)**

This randomized, double-masked, parallel-group trial evaluated three topical ocular formulations of **reproxalap** in 51 patients with DED over 28 days.[6][10] The pooled data from the active treatment groups showed significant improvements from baseline in various signs and symptoms.[10]

Table 1: Key Efficacy Endpoints from the Phase 2a Trial (Pooled Data, Change from Baseline at Day 28)[10]

| Endpoint                                                             | P-value |
|----------------------------------------------------------------------|---------|
| Symptom Assessment in Dry Eye Disease (SANDE) Score                  | 0.003   |
| Ocular Discomfort Scale (ODS) Score                                  | <0.0001 |
| Ocular Discomfort Score and 4-Symptom<br>Questionnaire Overall Score | 0.0004  |
| Schirmer's Test                                                      | 0.008   |
| Tear Osmolarity                                                      | 0.003   |
| Lissamine Green Total Staining Score                                 | 0.002   |

#### **Phase 2b Trial (NCT03404115)**

This 12-week, randomized, vehicle-controlled trial investigated 0.1% and 0.25% concentrations of **reproxalap** in 300 DED patients.[1][9][12] The 0.25% concentration demonstrated statistically significant reductions in key symptoms compared to vehicle.[1][9]

Table 2: Key Efficacy Endpoints from the Phase 2b Trial (0.25% **Reproxalap** vs. Vehicle)[1][9] [12]



| Endpoint                                | P-value |
|-----------------------------------------|---------|
| Four-Symptom Ocular Dryness Score       | <0.05   |
| Overall Ocular Discomfort Symptom Score | <0.05   |
| Ocular Fluorescein Staining Score       | <0.05   |

#### RENEW Trial (Phase 3, Part 1) (NCT03879863)

This adaptive Phase 3 trial evaluated an induction-maintenance dosing regimen in 422 patients with moderate to severe DED.[13][14] The trial met its primary objective, with the **reproxalap** group showing statistically significant improvement in the co-primary endpoint of ocular dryness score.[14]

Table 3: Key Symptom Improvements in the RENEW Trial (Part 1, Induction-Maintenance Group vs. Vehicle)[14]

| Symptom (Visual Analog Scale) | P-value |
|-------------------------------|---------|
| Ocular Dryness                | 0.0004  |
| Itching                       | 0.03    |
| Foreign Body Sensation        | 0.004   |
| Discomfort                    | 0.003   |
| Photophobia                   | 0.004   |
| Pain                          | 0.03    |

## TRANQUILITY and TRANQUILITY-2 Trials (Phase 3) (NCT04674358, NCT05062330)

The TRANQUILITY trials were designed to assess the effect of **reproxalap** on ocular redness and Schirmer's test in a dry eye chamber. While the primary endpoint of ocular redness was not met in the initial TRANQUILITY trial, a statistically significant improvement in the Schirmer test was observed (p=0.0001).[4][15] The TRANQUILITY-2 trial subsequently met its co-



primary endpoints of Schirmer test (p=0.0001) and  $\geq$ 10 mm Schirmer test responder proportions (p<0.0001).[16]

Table 4: Key Sign Improvements in the TRANQUILITY Program[4][15][16]

| Trial         | Endpoint                                      | Result                               |
|---------------|-----------------------------------------------|--------------------------------------|
| TRANQUILITY   | Schirmer Test                                 | Statistically significant (p=0.0001) |
| TRANQUILITY-2 | Schirmer Test                                 | Statistically significant (p=0.0001) |
| TRANQUILITY-2 | ≥10 mm Schirmer Test<br>Responder Proportions | Statistically significant (p<0.0001) |

### **Clinical Development in Allergic Conjunctivitis**

**Reproxalap** has also demonstrated rapid and significant efficacy in treating the signs and symptoms of allergic conjunctivitis.

#### **INVIGORATE-2 Trial (Phase 3) (NCT05238523)**

This Phase 3 allergen chamber trial in 131 patients with allergic conjunctivitis met its primary endpoint of ocular itching and all secondary endpoints.[8][11]

Table 5: Key Efficacy Endpoints in the INVIGORATE-2 Trial[8][11]

| Endpoint                    | P-value |
|-----------------------------|---------|
| Ocular Itching Score        | <0.0001 |
| Ocular Redness              | 0.004   |
| Ocular Tearing              | <0.0001 |
| Total Ocular Severity Score | <0.0001 |

## **Experimental Protocols**



#### **Dry Eye Chamber and Allergen Chamber Studies**

A controlled adverse environment (CAE) or allergen chamber was utilized in several clinical trials to induce and assess the signs and symptoms of dry eye or allergic conjunctivitis.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. optometrytimes.com [optometrytimes.com]
- 4. Signaling pathways initiated in macrophages after engagement of type A scavenger receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of Eye-Pain Severity between Dry-Eye Subtypes [mdpi.com]
- 7. ir.aldeyra.com [ir.aldeyra.com]
- 8. researchgate.net [researchgate.net]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NLRP3 Inflammasome Activation in Retinal Pigment Epithelial Cells by Lysosomal Destabilization: Implications for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldeyra Therapeutics Achieves Primary Endpoint in Phase 3 Dry Eye Disease Clinical Trial of Reproxalap | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 15. Macrophage scavenger receptor class A: A multifunctional receptor in atherosclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of 4-hydroxynonenal (4-HNE) protein adducts by ELISA: LSBU Open Research [openresearch.lsbu.ac.uk]







To cite this document: BenchChem. [The Early Discovery and Development of Reproxalap: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665031#early-discovery-and-development-of-reproxalap]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com